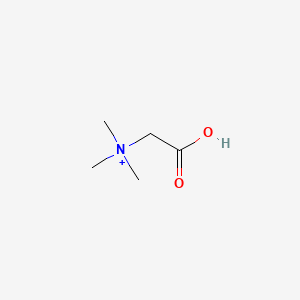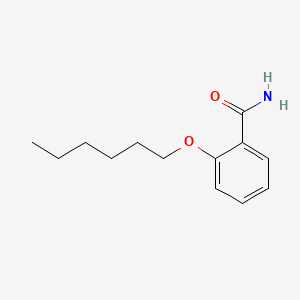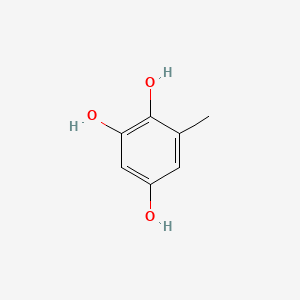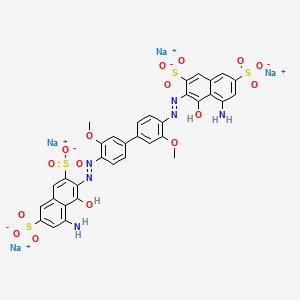![molecular formula C10H16 B1207001 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene CAS No. 29050-33-7](/img/structure/B1207001.png)
4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
Übersicht
Beschreibung
Delta-4-Carene, also known as Δ-4-carene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Delta-4-Carene is considered to be a practically insoluble (in water) and relatively neutral molecule. Delta-4-Carene has been primarily detected in urine. Within the cell, Delta-4-carene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Delta-4-carene can be found in rosemary. This makes Delta-4-carene a potential biomarker for the consumption of this food product.
(+)-4-Carene is a cycloalkane.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
Researchers Makaev et al. (2006) developed a procedure for the stereoselective synthesis of aminated derivatives of 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, highlighting its role in creating complex chemical structures. This synthesis involved initial compounds like diketene and Meldrum’s acid for producing various acid esters (Makaev et al., 2006).
Isomerization Studies
In another study, Yamamoto et al. (1998) investigated the acidic properties of siliceous FSM-16 in catalyzing the isomerization of but-1-ene and 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene. They found that the catalytic activity varied with heat treatment and identified optimal conditions for maximizing this activity (Yamamoto et al., 1998).
Mechanistic Insights in Reactions
Billups et al. (1996) explored the mechanism of formation of bicyclo[4.1.0]hept-1,6-ene through gas-phase elimination reactions. This study provided insights into the dynamics and intermediate states of such bicyclic compounds, demonstrating their potential in understanding complex chemical reactions (Billups et al., 1996).
Photoreactions and Fragmentation
The work of Hamer and Wills (1974) focused on the photolysis of 4-methylenebicyclo[3.2.0]hept-2-ene, revealing its fragmentation to fulvenes and styrenes. This research provides a fundamental understanding of the behavior of such compounds under light exposure, contributing to the knowledge of photochemical reactions (Hamer & Wills, 1974).
Environmental Impact Studies
In the context of environmental health, Budarina et al. (2020) conducted studies to establish maximum allowable concentrations of 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene in ambient air. Their research is crucial for understanding the environmental and health impacts of this compound (Budarina et al., 2020).
Eigenschaften
IUPAC Name |
4,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNSZMLHOYDATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871119 | |
| Record name | 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene | |
CAS RN |
29050-33-7 | |
| Record name | 4-Carene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029050337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



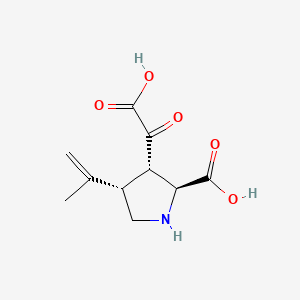
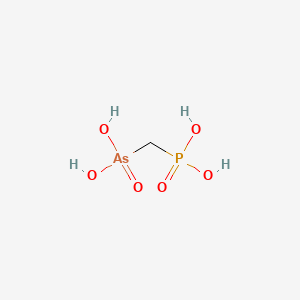
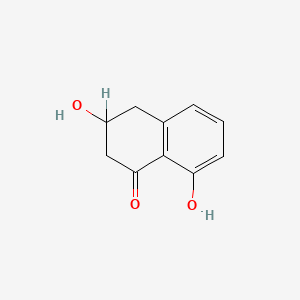

![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
